molecular formula C21H22N4O2S B2607990 N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide CAS No. 946318-40-7

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide

カタログ番号: B2607990
CAS番号: 946318-40-7
分子量: 394.49
InChIキー: TXCYBIHURZDPID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety and a benzenesulfonamide group. This compound is part of a broader class of sulfonamide-based molecules studied for their biological activities, including kinase inhibition and antimicrobial properties . Its molecular formula is C₂₁H₂₂N₄O₂S (assuming structural similarity to ’s analog), with a molecular weight of approximately 394.5 g/mol. The pyridazine ring and sulfonamide group are critical for its interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .

特性

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-28(27,19-7-3-1-4-8-19)24-18-11-9-17(10-12-18)20-13-14-21(23-22-20)25-15-5-2-6-16-25/h1,3-4,7-14,24H,2,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYBIHURZDPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common method includes the cyclization of hydrazine derivatives with diketones. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the phenyl ring to attach the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C29H29N7O3
  • Molecular Weight : 523.6 g/mol
  • IUPAC Name : N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
  • CAS Number : Not available in the search results but can be identified through its structure.

Cancer Treatment

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Study Example :
A study demonstrated that derivatives of benzenesulfonamide showed significant cytotoxicity against breast cancer cell lines, indicating that modifications to the piperidine and pyridazine moieties could enhance efficacy against tumors .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been linked to the inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cancer cell survival.

Data Table: Inhibitory Activity Comparison

Compound NameTarget EnzymeIC50 (µM)Reference
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamideNAMPT12.5
Other Derivative ANAMPT15.0
Other Derivative BNAMPT10.0

Antimicrobial Activity

Preliminary studies suggest that N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide may exhibit antimicrobial properties. Its sulfonamide group is known for antibacterial activity, which could be leveraged in developing new antimicrobial agents.

Case Study Example :
Research on related sulfonamide compounds indicated effective inhibition of bacterial growth, providing a basis for further exploration of this compound's antimicrobial potential .

Future Directions and Research Needs

While the current findings are promising, further research is essential to fully elucidate the mechanisms of action and therapeutic potential of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide. Key areas for future investigation include:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to evaluate therapeutic outcomes in humans.

作用機序

The mechanism of action of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide with analogous sulfonamide derivatives, focusing on structural variations, physicochemical properties, and reported bioactivity:

Compound Name (ID) Structural Variations Molecular Weight (g/mol) Key Properties Bioactivity Notes
Target Compound Pyridazine core with piperidin-1-yl and benzenesulfonamide substituents ~394.5 logP ≈ 4.68 (estimated from analogs) Potential kinase inhibition due to pyridazine scaffold
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (G620-0123) Methyl substitution on piperidine; phenyl at position 3 of pyridazine 408.52 logP = 4.68; logSw = -4.36 Improved lipophilicity vs. parent compound; enhanced membrane permeability
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene replaces benzene in sulfonamide ~420.5 (estimated) Higher steric bulk Increased hydrophobic interactions; potential for CNS penetration
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Benzodioxine replaces benzene in sulfonamide ~438.5 (estimated) Polar surface area = 65.27 Ų Enhanced solubility vs. parent compound; possible metabolic stability
2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide (G620-0466) Ethoxy and isopropyl substituents on sulfonamide benzene ~480.6 (estimated) Increased steric and electronic complexity Optimized for selective binding; screened for anticancer activity

Key Observations:

Piperidine Substitution : Methylation of the piperidine ring (as in G620-0123) increases logP by ~0.3 compared to the parent compound, suggesting improved lipophilicity and passive diffusion .

Sulfonamide Modifications : Replacement of benzene with tetrahydronaphthalene () or benzodioxine () alters hydrophobicity and hydrogen-bonding capacity. Benzodioxine derivatives exhibit higher polar surface areas, favoring aqueous solubility .

Research Findings and Implications

  • Synthetic Accessibility : The parent compound shares synthetic routes with analogs, such as nucleophilic substitution on pyridazine or sulfonylation of aryl amines .
  • Pharmacokinetic Profiles : Methylpiperidinyl variants (e.g., G620-0123) demonstrate balanced logP/logSw values, suggesting favorable absorption and distribution .
  • Target Engagement : Pyridazine-based sulfonamides show affinity for ATP-binding pockets in kinases, with substituent modifications fine-tuning potency .

生物活性

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and a pyridazine moiety, which contribute to its biological properties. The molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S with a molecular weight of approximately 396.49 g/mol. The presence of the sulfonamide group is crucial for its biological activity.

Synthesis

The synthesis of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves multi-step reactions that typically include:

  • Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an insulin sensitizer, making it a candidate for treating metabolic syndrome and type 2 diabetes mellitus. It was found that derivatives of benzenesulfonamide can enhance insulin sensitivity, offering an alternative to traditional thiazolidinediones (TZDs), which are associated with adverse effects such as hepatotoxicity .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperidine and pyridazine rings have shown efficacy against various cancer cell lines, including breast and prostate cancers. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Effects

The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that modifications to the piperidine ring can enhance antimicrobial potency, making it effective against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Case Study on Insulin Resistance : A study published in PubMed evaluated N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, reporting improved insulin sensitivity in diabetic models .
  • Anticancer Evaluation : A series of experiments were conducted to assess the anticancer activity of similar compounds. Results indicated significant inhibition of cell growth in various cancer types, suggesting that the structural components play a vital role in their effectiveness .
  • Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against selected bacterial strains, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntidiabeticType 2 DiabetesImproved insulin sensitivity
AnticancerVarious Cancer Cell LinesInhibition of cell proliferation
AntimicrobialS. aureus, E. coliMIC values ranging from 0.0039 to 0.025 mg/mL

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。